N-(3,4-dichlorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a naturally occurring nucleoside that plays an important role in regulating various physiological processes, including cardiovascular function, neurotransmission, and immune response. The adenosine A1 receptor is one of four subtypes of adenosine receptors, and it is widely distributed in the brain, heart, and other organs. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
Wirkmechanismus
DPCPX exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. Adenosine A1 receptor activation inhibits adenylate cyclase and reduces cAMP levels, leading to decreased intracellular calcium and reduced neurotransmitter release. By blocking the adenosine A1 receptor, DPCPX increases intracellular cAMP levels and enhances neurotransmitter release, leading to its pharmacological effects.
Biochemical and Physiological Effects
DPCPX has a number of biochemical and physiological effects, including reducing myocardial infarction size, improving cardiac function, reducing inflammation, improving cognitive function, and inhibiting tumor growth and metastasis. These effects are mediated by the selective blockade of the adenosine A1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DPCPX in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to selectively manipulate the adenosine A1 receptor without affecting other adenosine receptor subtypes or other neurotransmitter systems. However, one limitation of using DPCPX in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on DPCPX. One area of interest is the development of novel analogs with improved pharmacological properties, such as increased solubility and selectivity. Another area of interest is the exploration of the potential therapeutic applications of DPCPX in other diseases, such as autoimmune diseases and metabolic disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying the pharmacological effects of DPCPX, which could lead to the development of more targeted and effective therapies.
Synthesemethoden
DPCPX can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound from starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the formation of the compound from simpler precursors. One common method for synthesizing DPCPX is the reaction of 3,4-dichloroaniline with 3,6-dihydro-1(2H)-pyridinecarboxylic acid in the presence of a coupling reagent, such as N,N'-carbonyldiimidazole.
Wissenschaftliche Forschungsanwendungen
DPCPX has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, DPCPX has been shown to reduce myocardial infarction size and improve cardiac function in animal models. In neurological disorders, DPCPX has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cancer, DPCPX has been shown to inhibit tumor growth and metastasis in various types of cancer, including breast cancer, lung cancer, and melanoma.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c13-10-5-4-9(8-11(10)14)15-12(17)16-6-2-1-3-7-16/h1-2,4-5,8H,3,6-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGGOVMWWLQSIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.